3-O-(2-Iodoethyl)-D-glucose
CAS No.: 152099-89-3
Cat. No.: VC21142164
Molecular Formula: C8H15IO6
Molecular Weight: 334.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 152099-89-3 |
|---|---|
| Molecular Formula | C8H15IO6 |
| Molecular Weight | 334.11 g/mol |
| IUPAC Name | (2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-(2-iodoethoxy)hexanal |
| Standard InChI | InChI=1S/C8H15IO6/c9-1-2-15-8(6(13)4-11)7(14)5(12)3-10/h4-8,10,12-14H,1-3H2/t5-,6+,7-,8-/m1/s1 |
| Standard InChI Key | TVNSPMNSKGLORC-ULAWRXDQSA-N |
| Isomeric SMILES | C(CI)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O |
| SMILES | C(CI)OC(C(C=O)O)C(C(CO)O)O |
| Canonical SMILES | C(CI)OC(C(C=O)O)C(C(CO)O)O |
Introduction
Scientific Background and Development Context
Design Principles for Glucose Imaging Agents
The current approach to developing suitable iodinated D-glucose tracers focuses on compounds where the iodine-bearing group satisfies two critical criteria: sufficient stability for practical use and minimal size to reduce unfavorable interactions with the D-glucose transporter . These design principles guided researchers toward incorporating the β-iodoether unit into the glucose skeleton, building on established knowledge about the stability of this chemical arrangement .
Synthesis and Chemical Properties
Synthetic Challenges
Comparison with Other Glucose Derivatives
Comparative Analysis of Glucose Derivatives
The following table presents a comparative analysis of 3-O-(2-Iodoethyl)-D-glucose and related glucose derivatives relevant to medical imaging applications:
Structural Comparison with Other Modified Glucose Compounds
When compared to other structurally related compounds such as 2,3-di-O-methyl-D-glucose or more complex derivatives like 3-O-I(2)-Cellobiosyl-D-glucose , 3-O-(2-iodoethyl)-D-glucose represents a distinct structural class that balances simplicity with functional effectiveness. While 2,3-di-O-methyl-D-glucose features methoxy groups at both the 2-O and 3-O positions, 3-O-(2-iodoethyl)-D-glucose maintains unmodified hydroxyl groups at all positions except the strategic 3-O site. This selective modification approach preserves more of the native glucose structure while introducing the necessary imaging functionality.
Applications in Medical Imaging
Advantages over Fluorinated Glucose Derivatives
While 2-deoxy-2-fluoro-D-glucose has proven highly effective for imaging glucose metabolism, particularly in positron emission tomography (PET), its application is constrained by the short half-life of the 18F isotope . This limitation necessitates proximity to a cyclotron facility and restricts its use in many clinical settings. 3-O-(2-iodoethyl)-D-glucose aims to overcome this limitation by incorporating iodine isotopes with longer half-lives, potentially expanding accessibility to a broader range of healthcare facilities.
Biological Behavior and Transport Properties
Cellular Transport Characteristics
The design of 3-O-(2-iodoethyl)-D-glucose was informed by the biological behavior of similar glucose derivatives. Based on the observation that 3-O-propyl-D-glucose competes with natural D-glucose for passive transport across cellular membranes , researchers anticipated that 3-O-(2-iodoethyl)-D-glucose would similarly interact with glucose transporters. This property is crucial for a glucose tracer intended to monitor glucose metabolism and transport in living systems.
Structure-Activity Relationship
The relationship between chemical structure and biological function is particularly important for glucose derivatives designed as imaging agents. The strategic placement of the 2-iodoethyl group at the 3-O position aims to create a compound that balances two critical requirements: maintaining sufficient structural similarity to D-glucose for biological recognition while incorporating the iodine atom necessary for detection . This delicate balance is essential for creating an effective imaging agent.
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